Diethyl 3-Bromopropylphosphonate
Overview
Description
Diethyl (3-bromopropyl)phosphonate is an organic compound with the chemical formula C7H16BrO3P. It is a colorless liquid with a slightly pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Diethyl (3-bromopropyl)phosphonate is primarily used as a reactant in organic synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can participate in the synthesis of hybrid assemblies composed of titanium dioxide nanoparticles and thin multi-walled carbon nanotubes . It can also be used in the synthesis of organosoluble zirconium phosphonate nanocomposites for asymmetric hydrogenation .
Biochemical Pathways
As a reactant in organic synthesis, Diethyl (3-bromopropyl)phosphonate can be involved in various biochemical pathways depending on the specific reaction it is used in. For example, it can be used in the synthesis of cyclic hydroxamic acids via alkylation followed by intramolecular cyclization .
Result of Action
The result of Diethyl (3-bromopropyl)phosphonate’s action is the formation of new compounds. The specific molecular and cellular effects depend on the reaction it is used in and the compounds it reacts with .
Action Environment
The action of Diethyl (3-bromopropyl)phosphonate can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions it participates in.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (3-bromopropyl)phosphonate is typically synthesized through a three-step reaction process:
Reaction of 1,3-dibromopropane with diethyl phosphite: This reaction occurs under basic conditions to form an intermediate phosphonate ester.
Treatment with hydrogen bromide: The intermediate is then treated with hydrogen bromide to form a brominated phosphonate ester.
Hydrolysis with nitric acid: Finally, the brominated ester is hydrolyzed using nitric acid to yield diethyl (3-bromopropyl)phosphonate.
Industrial Production Methods: The industrial production of diethyl (3-bromopropyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Substitution Reactions: Diethyl (3-bromopropyl)phosphonate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphonate derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonates are formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphonates with higher oxidation states.
Reduction Products: Reduction typically yields phosphonates with lower oxidation states.
Scientific Research Applications
Diethyl (3-bromopropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (4-bromobutyl)phosphonate
- Diethyl (3-chloropropyl)phosphonate
Comparison:
- Reactivity: Diethyl (3-bromopropyl)phosphonate is more reactive than its chlorinated counterpart due to the higher reactivity of the bromine atom.
- Applications: While all these compounds are used in organic synthesis, diethyl (3-bromopropyl)phosphonate is preferred for reactions requiring higher reactivity and selectivity.
- Uniqueness: The unique combination of the bromine atom and the phosphonate group in diethyl (3-bromopropyl)phosphonate makes it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-bromo-3-diethoxyphosphorylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKTSJIUKYDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300688 | |
Record name | Diethyl(3-bromopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-10-3 | |
Record name | Diethyl P-(3-bromopropyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 138345 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1186-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl(3-bromopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (3-Bromopropyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research highlighting diethyl (3-bromopropyl)phosphonate in the context of S-alkylation reactions?
A: The research demonstrates a novel application of diethyl (3-bromopropyl)phosphonate as an alkylating agent in a chemoselective S-alkylation reaction with 5-aryl-1H-1,2,4-triazole-3-thiones []. This reaction, catalyzed by nano-Fe2O3 in water, offers a green and efficient route to synthesize diethyl (3-((5-aryl-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonates, compounds with potential antioxidant properties []. This methodology is particularly noteworthy due to its operational simplicity, use of environmentally benign solvent and catalyst, and the potential for catalyst recycling.
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